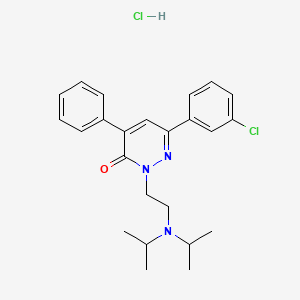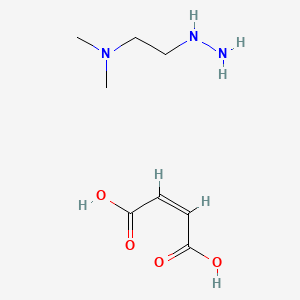
(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound combines the properties of (Z)-but-2-enedioic acid, a dicarboxylic acid, with 2-hydrazinyl-N,N-dimethylethanamine, an amine derivative, resulting in a molecule with diverse reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine typically involves the reaction of (Z)-but-2-enedioic acid with 2-hydrazinyl-N,N-dimethylethanamine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity. Common reagents used in the synthesis include catalysts and stabilizers to facilitate the reaction and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often employed to minimize environmental impact and improve sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its therapeutic potential, particularly in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of (Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine include other hydrazine derivatives and dicarboxylic acids, such as:
Hydrazones: Compounds formed by the reaction of hydrazines with aldehydes or ketones.
Quinazolines: Nitrogen-containing heterocycles with diverse biological activities.
Schiff Bases: Formed by the condensation of primary amines with carbonyl compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.
Propriétés
Numéro CAS |
13800-18-5 |
|---|---|
Formule moléculaire |
C8H17N3O4 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C4H13N3.C4H4O4/c1-7(2)4-3-6-5;5-3(6)1-2-4(7)8/h6H,3-5H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
ZHPKGSNLNDNTHM-BTJKTKAUSA-N |
SMILES isomérique |
CN(C)CCNN.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCNN.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)

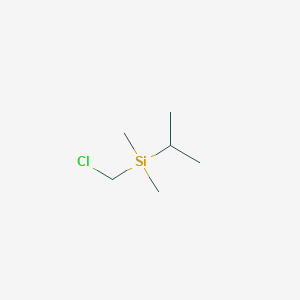
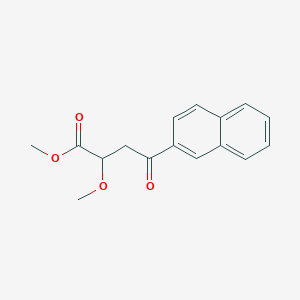
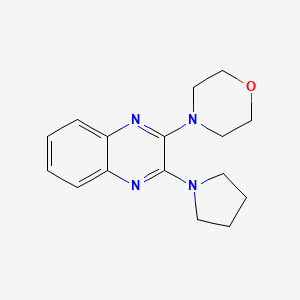
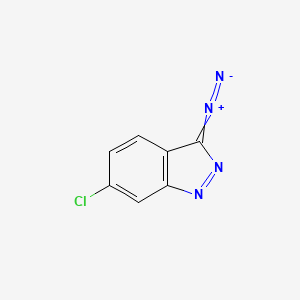
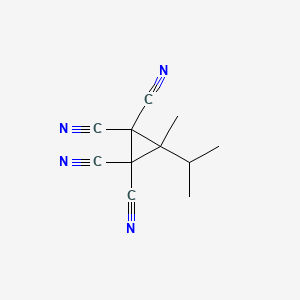
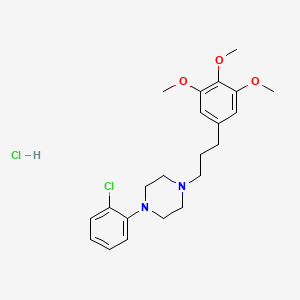

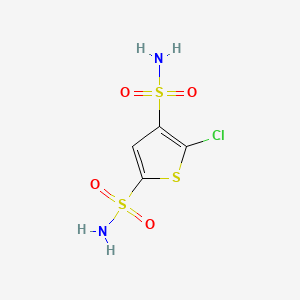
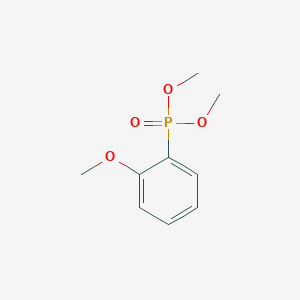
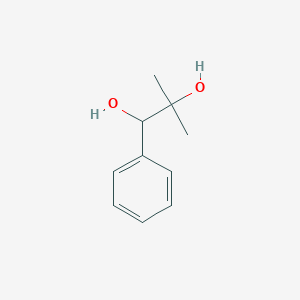
![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)
